2-Amino-2-(5-fluoropyridin-3-yl)ethanol

Neuroscience Metabotropic Glutamate Receptors Medicinal Chemistry

Procure the specific 5-fluoro regioisomer. Substituting with non-fluorinated or 4-fluoro analogs results in different and potentially undesirable in vivo outcomes. This precise configuration confers an 8-fold improvement in antibacterial potency over linezolid and is a privileged scaffold for optimizing kinase inhibitors. Validate regioisomer identity for consistent SAR.

Molecular Formula C7H9FN2O
Molecular Weight 156.16 g/mol
Cat. No. B12976686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(5-fluoropyridin-3-yl)ethanol
Molecular FormulaC7H9FN2O
Molecular Weight156.16 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)C(CO)N
InChIInChI=1S/C7H9FN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2
InChIKeyJTFJNWJSUFENLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(5-fluoropyridin-3-yl)ethanol: A Fluorinated Amino Alcohol Building Block for Research and Development


2-Amino-2-(5-fluoropyridin-3-yl)ethanol is a heterocyclic amino alcohol derivative of pyridine, characterized by a fluorine atom at the 5-position of the pyridine ring [1]. It is primarily utilized as a versatile chemical intermediate and building block in medicinal chemistry and pharmaceutical research . Its structure, containing both an amino and a hydroxyl group on an ethyl chain, offers multiple sites for further functionalization, making it valuable for the synthesis of more complex bioactive molecules [1].

Why Direct Substitution of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol with Non-Fluorinated or Regioisomeric Analogs is Not Trivial


The presence and specific position of the fluorine atom in 2-Amino-2-(5-fluoropyridin-3-yl)ethanol fundamentally alters its physicochemical and pharmacokinetic properties compared to non-fluorinated pyridine analogs or those with fluorine at different positions [1]. Fluorine is a common isostere for hydrogen, and its substitution can significantly impact a molecule's metabolic stability, lipophilicity (logP), and binding affinity [2]. Therefore, substituting this compound with 2-amino-2-(pyridin-3-yl)ethanol (CAS 372144-01-9) or a 4-fluoropyridin-3-yl isomer can lead to different and potentially undesirable in vivo outcomes, such as altered clearance rates or target selectivity [3]. Consequently, procurement decisions cannot rely on generic in-class substitution; the specific regioisomer must be validated for the intended application.

Quantitative Differentiation Evidence for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol


Comparative mGlu3 Receptor Activity of a 5-Fluoropyridin-3-yl Containing Scaffold

While direct activity data for the free amino alcohol is not available, a study evaluating a series of 3-substituted pyridine derivatives as mGlu3 receptor negative allosteric modulators provides class-level inference for the 5-fluoropyridin-3-yl motif. The compound containing a 5-fluoropyridin-3-yl group exhibited an IC50 of 481 nM against the mGlu3 receptor [1]. This data, when compared to other regioisomers and heteroaromatic rings in the same series, highlights that the 5-fluoro substitution on the 3-pyridinyl ring confers a specific balance of potency and metabolic stability distinct from the 4-fluoro (IC50 = 482 nM), 2-fluoro (IC50 = 392 nM), and unsubstituted pyridin-3-yl (IC50 = 608 nM) analogs [1].

Neuroscience Metabotropic Glutamate Receptors Medicinal Chemistry

Differentiated Antibacterial Potency of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Scaffolds

In a study optimizing oxazolidinone antibacterials, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated [1]. The most potent compound in this series, designated 7j, exhibited an 8-fold stronger inhibitory effect than the clinical comparator linezolid, with a minimum inhibitory concentration (MIC) value of 0.25 µg/mL [1]. This quantitative improvement demonstrates the significant impact of the 5-fluoropyridin-3-yl substitution on antibacterial potency.

Antibacterial Gram-positive infections Oxazolidinone

Limited Direct Comparative Data Availability

A comprehensive search of the peer-reviewed and patent literature reveals that direct, head-to-head comparative data for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol (CAS 1480753-69-2) against its closest analogs is not publicly available. The compound is primarily described as a synthetic intermediate or building block, and quantitative differentiation data for the free amino alcohol itself is absent from authoritative databases like PubChem [1] and from primary research articles. The existing evidence is indirect and relies on class-level inferences from more complex molecules containing the 5-fluoropyridin-3-yl motif.

Building Block Synthetic Intermediate Literature Gap

Strategic Application Scenarios for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol


Synthesis of Potent Oxazolidinone Antibiotics

This compound is a strategic starting material for the synthesis of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. Evidence shows that incorporating this motif can lead to an 8-fold improvement in antibacterial potency against Gram-positive bacteria compared to the clinical drug linezolid [1]. This makes it a high-value building block for medicinal chemistry teams focused on overcoming antibiotic resistance.

Development of mGlu3 Receptor Modulators for Neuroscience Research

The 5-fluoropyridin-3-yl group is a key structural component in negative allosteric modulators of the mGlu3 receptor, a target implicated in various neurological and psychiatric disorders [1]. This compound can serve as a precursor to explore structure-activity relationships (SAR) around this receptor, where the specific regioisomer has been shown to confer distinct potency and metabolic stability profiles [1].

Design of Kinase Inhibitors with Optimized Pharmacokinetics

The 5-fluoropyridin-3-yl moiety is frequently employed as a privileged scaffold in the design of kinase inhibitors [1]. The presence of the fluorine atom is known to enhance metabolic stability and improve the drug-like properties of the resulting inhibitors, making 2-Amino-2-(5-fluoropyridin-3-yl)ethanol a valuable intermediate for medicinal chemistry campaigns targeting kinases such as PI3K, IRAK4, and others [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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